molecular formula C11H15N3O2 B2572602 3-(4-Methylpiperazin-1-yl)picolinic acid CAS No. 1520440-48-5

3-(4-Methylpiperazin-1-yl)picolinic acid

Cat. No.: B2572602
CAS No.: 1520440-48-5
M. Wt: 221.26
InChI Key: JCJBLRVNEBJBDT-UHFFFAOYSA-N
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Description

Historical Context of Picolinic Acid Scaffolds in Medicinal Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is a derivative of pyridine (B92270) that has long been recognized for its diverse biological activities. wikipedia.org Historically, its derivatives have been explored for a range of therapeutic applications, including roles as anti-inflammatory, antibacterial, and antiviral agents. nih.govdovepress.com The picolinic acid scaffold is a key component in several natural products with notable bioactivity. nih.gov Its ability to act as a bidentate chelating agent for various metal ions is a crucial aspect of its biological function and has been implicated in its neuroprotective and immunological effects. wikipedia.orgdrugbank.com In drug discovery, the pyridine ring of picolinic acid provides a versatile platform for structural modification, allowing for the fine-tuning of physicochemical properties and biological targets. nih.gov

Significance of Piperazine (B1678402) Ring Systems in Pharmaceutical Development

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple scaffold is a ubiquitous feature in a vast number of approved pharmaceutical agents, earning it the status of a "privileged structure" in medicinal chemistry. wikipedia.orgresearchgate.net The inclusion of a piperazine moiety in a drug candidate can confer several advantageous properties. nih.govscilit.com Its basic nature can improve aqueous solubility and oral bioavailability, which are critical pharmacokinetic parameters. nih.govscilit.com Furthermore, the piperazine ring can serve as a versatile linker to connect different pharmacophoric elements and its conformational flexibility allows for optimal interaction with biological targets. researchgate.netnih.gov Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antipsychotic, and anthelmintic effects. wikipedia.orgyoutube.com

Rationale for Dedicated Academic Investigation of 3-(4-Methylpiperazin-1-yl)picolinic acid

The deliberate combination of the picolinic acid scaffold and the 4-methylpiperazine ring in a single molecule is predicated on the hypothesis of synergistic or additive pharmacological benefits. The rationale for a focused investigation into this compound stems from the potential for novel biological activity and improved drug-like properties.

Recent research into hybrid molecules containing both picolinic acid and piperazine moieties has revealed promising biological activities. Studies on various isomers have shown potential in areas such as oncology and central nervous system disorders. nih.govmdpi.com The combination of a metal-chelating picolinic acid unit with a piperazine ring, known to interact with various receptors and enzymes, opens up possibilities for multi-target drug design. wikipedia.orgvulcanchem.com The exploration of different substitution patterns on both the picolinic acid and piperazine rings is an active area of research aimed at optimizing potency and selectivity. nih.gov

While the broader class of picolinic acid-piperazine hybrids is gaining traction, there is a notable knowledge gap specifically concerning the this compound isomer. Much of the published research has focused on isomers with substitution at the 4, 5, or 6-positions of the picolinic acid ring. hoffmanchemicals.combldpharm.com Consequently, detailed experimental data on the synthesis, physicochemical properties, and biological activity of the 3-substituted isomer remains scarce in peer-reviewed literature. This lack of specific data underscores the need for dedicated research to fully elucidate the potential of this particular compound and to understand how the positional isomerism influences its biological profile.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table includes predicted properties alongside the established data for its parent scaffolds, picolinic acid and 1-methylpiperazine.

PropertyPicolinic Acid1-MethylpiperazineThis compound (Predicted)
IUPAC Name Pyridine-2-carboxylic acid1-Methylpiperazine3-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid
CAS Number 98-98-6109-01-3Not available
Molecular Formula C₆H₅NO₂C₅H₁₂N₂C₁₁H₁₅N₃O₂
Molecular Weight 123.11 g/mol 100.16 g/mol 221.26 g/mol
Melting Point 136-138 °C-6 °CNot available
Boiling Point 269.5 °C138 °CNot available
Solubility in Water 862.5 g/L at 20 °C mdpi.comSolubleNot available
pKa 5.329.8Not available

Research Findings

A comprehensive search of the scientific literature reveals a paucity of specific research dedicated to this compound. While numerous studies detail the synthesis and biological evaluation of other isomers, such as those with the piperazine moiety at the 4, 5, or 6-position of the picolinic acid ring, the 3-substituted variant remains largely unexplored. This highlights a significant opportunity for future research to synthesize and characterize this compound, and to evaluate its potential pharmacological activities. The established importance of the constituent picolinic acid and piperazine scaffolds strongly suggests that this compound could possess interesting biological properties worthy of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11(15)16/h2-4H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJBLRVNEBJBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of 3 4 Methylpiperazin 1 Yl Picolinic Acid

Methodologies for the Construction of the Picolinic Acid Moiety

The formation of the substituted pyridine-2-carboxylic acid (picolinic acid) core is a critical first stage in the synthesis of the target compound. Various established methods can be employed for this purpose.

Picolinic acid, or pyridine-2-carboxylic acid, can be synthesized through several routes. Commercially, it is often produced via the ammoxidation of 2-picoline, which is followed by the hydrolysis of the resulting 2-cyanopyridine. wikipedia.org In a laboratory setting, a common method involves the oxidation of 2-methylpyridine using a strong oxidizing agent such as potassium permanganate (KMnO₄). wikipedia.org

The synthesis of substituted picolinic acids can begin from appropriately substituted pyridine (B92270) precursors. For instance, processes have been developed for preparing 4-alkoxy-3-hydroxypicolinic acids from furfural through a series of steps including cyano-amination, bromination/rearrangement, and nitrile hydrolysis. google.com Another general approach involves the protodecarboxylation of various heteroaromatic dicarboxylic acids, catalyzed by silver carbonate (Ag₂CO₃) and acetic acid (AcOH) in dimethyl sulfoxide (DMSO), to yield mono-carboxylic acids. organic-chemistry.org These foundational methods provide access to a wide range of picolinic acid scaffolds that can be further functionalized.

A common and effective strategy for obtaining the final carboxylic acid group involves the hydrolysis of a corresponding ester precursor. This two-step process—esterification followed by hydrolysis—is widely used in the synthesis of substituted picolinic acids. google.com

First, a suitable pyridine derivative is subjected to an esterification reaction to yield a pyridine-2-ester compound. google.com For example, active esters of picolinic acid, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, can be prepared by first converting the picolinic acid to its acid chloride hydrochloride using thionyl chloride (SOCl₂) with a catalytic amount of DMF, followed by reaction with the respective alcohol or N-hydroxysuccinimide. nih.govresearchgate.net

The subsequent hydrolysis of the ester to the carboxylic acid is typically achieved under basic conditions. The pyridine ester compound is dissolved in a solvent like methanol or ethanol, and an alkaline solution (e.g., sodium hydroxide or lithium hydroxide) is added. google.com The reaction mixture is stirred until completion, often overnight. google.com Finally, the pH of the solution is adjusted to an acidic range (typically pH 3-5) to precipitate the picolinic acid product, which can then be isolated via filtration and drying. google.com

Table 1: Conditions for Hydrolysis of Pyridine-2-Esters

Parameter Description
Solvents Methanol, Ethanol, Isopropanol, Tetrahydrofuran (THF) google.com
Alkaline Solutions Sodium Hydroxide (NaOH), Lithium Hydroxide (LiOH) google.com
Reaction Temp. Typically below 30°C google.com

| Final pH Adj. | Acidification to pH 3-5 to precipitate the product google.com |

Approaches for Integrating the 4-Methylpiperazin-1-yl Unit

Once the picolinic acid core is established, the next crucial phase is the introduction of the 4-methylpiperazin-1-yl group at the 3-position of the pyridine ring.

While not a direct method for synthesizing the core structure of 3-(4-methylpiperazin-1-yl)picolinic acid, the formation of amide bonds is a key derivatization strategy for this compound. The carboxylic acid functional group can be readily converted into a wide array of amides using various peptide coupling reagents. This allows for the exploration of structure-activity relationships in medicinal chemistry contexts.

The process involves activating the carboxylic acid. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with an amine to form the amide bond. fishersci.co.uk The efficiency of these reactions can be enhanced by the addition of auxiliaries such as 1-hydroxybenzotriazole (HOBt). nih.gov

Phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), as well as aminium/uronium reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also widely used. luxembourg-bio.comresearchgate.net These reactions are typically carried out in polar aprotic solvents such as DMF in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). fishersci.co.uk

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent Acronym Full Name Byproducts
EDC·HCl 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride Water-soluble urea fishersci.co.uk
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Tetramethylurea researchgate.net
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate Hexamethylphosphoramide (HMPA) (carcinogenic) luxembourg-bio.com

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | N/A |

A primary strategy for attaching the piperazine (B1678402) moiety to the picolinic acid backbone is through a nucleophilic aromatic substitution (SₙAr) reaction. This method requires a picolinic acid precursor with a good leaving group, such as a halogen (e.g., F, Cl), at the 3-position of the pyridine ring.

In this reaction, 1-methylpiperazine acts as the nucleophile, attacking the electron-deficient pyridine ring at the carbon atom bearing the leaving group. The pyridine ring's nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho and para positions. researchgate.net The reaction between pentafluoropyridine and piperazine, for example, preferentially occurs at the 4-position (para to the ring nitrogen) due to this activation. researchgate.net A similar principle applies to the synthesis of 3-substituted picolinates. The reaction is typically carried out in a suitable solvent, sometimes with the addition of a base to neutralize the acid formed during the substitution. This approach has been used to synthesize related compounds, such as replacing a chlorine atom at the 6-position of a picolinic acid derivative with hydrazine hydrate. nih.gov

Direct functionalization of the piperazine ring is another viable synthetic route. This can involve either alkylation or acylation of a piperazine derivative.

In the context of synthesizing the target molecule, one could envision a scenario where a picolinic acid derivative bearing an electrophilic functional group is used to alkylate a piperazine. More commonly, N-acylation is employed. For instance, monosubstituted piperazine derivatives can be synthesized by reacting piperazine with mixed anhydrides, which are generated in situ from an arylcarboxylic acid and trimethylacetyl chloride. organic-chemistry.org

Furthermore, methods exist for the direct C-H functionalization of N-protected piperazines. For example, direct diastereoselective α-C–H lithiation of N-Boc piperazines allows for the introduction of various acyl and alkyl groups. mdpi.com While more complex, catalytic asymmetric allylic alkylation of piperazin-2-one derivatives can produce highly enantioenriched products that can be subsequently reduced to the corresponding chiral piperazines. nih.govnih.gov These advanced methods provide access to complex piperazine-containing structures.

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency and selectivity of synthetic pathways are critical for the viable production of this compound and its derivatives. Modern synthetic techniques offer significant advantages over classical methods, leading to higher yields, shorter reaction times, and more environmentally benign processes.

Microwave-Assisted Organic Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave irradiation to rapidly heat reactants, often leading to dramatic reductions in reaction times and improved product yields. nih.gov For the synthesis of picolinic acid derivatives and related heterocyclic compounds, microwave assistance can be particularly beneficial.

The application of microwave irradiation has been shown to be advantageous in the synthesis of various heterocyclic structures, including those containing piperazine and pyridine moieties. nih.govsemanticscholar.org For instance, one-pot, multi-component reactions under microwave conditions can provide rapid and efficient access to complex molecules like tri- and tetrasubstituted pyridines. organic-chemistry.org This approach simplifies synthetic procedures, reduces waste, and often results in higher yields compared to conventional heating methods. nih.govorganic-chemistry.org

A comparative study on the synthesis of 1,3,5-triazine derivatives incorporating piperazine substituents demonstrated that microwave heating reduced reaction times by 90-95% while increasing product yields. nih.gov Similarly, the synthesis of substituted quinoline-2-carboxanilides via direct amidation of the corresponding acid or ester with anilines was significantly improved under microwave irradiation, offering a one-step, efficient method. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to Days Minutes to Hours nih.govorganic-chemistry.org
Product Yield Moderate to Good Often Higher nih.govnih.govorganic-chemistry.org
Energy Consumption High Low

| Side Reactions | More prevalent | Often reduced nih.gov |

Metal-Catalyzed Coupling Reactions for Diversification

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the structural diversification of aromatic and heteroaromatic compounds, including picolinic acid derivatives. mdpi.com Reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups onto the pyridine ring.

Palladium-catalyzed reactions are particularly prominent in this area. For example, the C-H ortho-arylation of pyrene-1-carboxylic acid, a reaction type applicable to other carboxylic acids, demonstrates how a directing group (the carboxylic acid) can guide the regioselective introduction of aryl substituents. nih.gov This strategy could be applied to the picolinic acid core of this compound to introduce substituents at the C4 or C6 positions of the pyridine ring.

Nickel-catalyzed cross-coupling reactions also offer a powerful alternative, for instance, in the coupling of carboxylic acid derivatives with alkylpyridinium salts. nih.gov The Sonogashira reaction, involving the coupling of terminal alkynes with aryl halides, has been utilized in the synthesis of azaindoles from amino-halopyridines, showcasing its utility in building complex heterocyclic systems. mdpi.com

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. The electronic nature of the pyridine ring in picolinic acid derivatives can influence the efficiency of these coupling reactions.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound—the carboxylic acid group, the pyridine ring, and the piperazine moiety—necessitates the use of chemo- and regioselective reactions for precise molecular modifications.

The pyridine ring itself is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. youtube.com However, electrophilic aromatic substitution is more challenging and typically occurs at the meta position under harsh conditions. youtube.com The substituents already present on the ring, such as the carboxylic acid and the piperazinyl group, will further direct the regioselectivity of incoming groups.

For quinolines, which share the pyridine N-heterocycle, the nitrogen atom can act as a directing group to guide C-H functionalization to the C2 or C8 positions. mdpi.com Similar directing group strategies could be envisioned for picolinic acid derivatives. For instance, a tosyloxy substituent at the 2-position of a 3,5-dibromopyridine derivative has been shown to allow for a highly regioselective bromine-magnesium exchange at the 3-position. rsc.org

Selective transformations can also be performed on the carboxylic acid group, for example, through its conversion to an amide. The synthesis of N-alkyl-N-phenylpicolinamides from picolinic acid has been demonstrated, although this can sometimes lead to unintended chlorination of the pyridine ring if thionyl chloride is used for activation. researchgate.netnih.gov

Design and Synthesis of this compound Analogs

The design and synthesis of analogs are central to structure-activity relationship (SAR) studies and the optimization of molecular properties. Modifications can be targeted at the picolinic acid core or the piperazine ring.

Modifications to the Picolinic Acid Core Structure

Altering the substitution pattern of the picolinic acid core can significantly impact the molecule's properties. Various synthetic strategies can be employed to introduce substituents at different positions of the pyridine ring.

A multi-step synthesis starting from picolinic acid can yield derivatives such as 4-aminopicolinic acid through nitration of the corresponding N-oxide followed by reduction. umsl.edu Further modifications can be achieved by converting the picolinic acid to its methyl ester and then introducing other functional groups. For example, treatment of methyl picolinate (B1231196) with thionyl chloride can yield a 4-chloro derivative, which can be further functionalized. umsl.edu

The synthesis of polysubstituted pyridines can also be achieved through cyclization reactions. For instance, a one-pot microwave-assisted Bohlmann-Rahtz synthesis allows for the rapid creation of tri- and tetrasubstituted pyridines with total regiochemical control. organic-chemistry.org While not a direct modification of a pre-existing ring, such methods are vital for building a library of diverse picolinic acid analogs from the ground up.

Table 2: Examples of Synthetic Routes to Picolinic Acid Analogs

Starting Material Key Transformation(s) Resulting Analog Type
Picolinic acid N-oxide Nitration, Reduction 4-Aminopicolinic acid umsl.edu
Picolinic acid Thionyl chloride, Methanol, HI/H3PO2 4-Iodopicolinic acid umsl.edu
Ethyl β-aminocrotonate + Alkynone Microwave-assisted cyclodehydration Polysubstituted pyridines organic-chemistry.org

Variations on the N4 Position of the Piperazine Ring

The piperazine ring is a common scaffold in medicinal chemistry, and modifications to its N-substituents are a well-established strategy for modulating biological activity and pharmacokinetic properties. mdpi.comresearchwithnj.com In this compound, the N4-methyl group can be replaced with a wide variety of other alkyl, aryl, or functionalized groups.

The synthesis of N-alkylpiperazines is commonly achieved through nucleophilic substitution on alkyl halides or reductive amination. mdpi.com For N-arylpiperazines, the main synthetic routes include palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient arenes. mdpi.com

The structural diversity of piperazine-containing drugs is extensive, with the majority of modifications occurring at the nitrogen positions. mdpi.comresearchwithnj.com For example, in the development of dopamine receptor ligands, various N-substitutions on the piperazine ring, including substituted and unsubstituted benzenesulfonyl groups, have been explored to modulate binding affinity and potency. researchgate.net Similarly, the synthesis of potent inhibitors of inflammatory caspases involved varying the aryl substituent on a piperazine ring within a larger molecular scaffold. nih.gov These examples highlight the broad potential for creating a diverse library of analogs by modifying the N4-substituent of the piperazine ring in the target compound.

Elaboration of Linkers and Heterocyclic Substituents

The chemical structure of this compound offers a versatile scaffold for chemical derivatization, particularly through the elaboration of linkers and the introduction of diverse heterocyclic substituents. The primary point of attachment for such modifications is the carboxylic acid group of the picolinic acid ring. This functionality allows for the formation of amide bonds, a robust and common strategy in medicinal chemistry to connect different molecular fragments.

The general approach for attaching linkers and heterocyclic moieties involves the activation of the carboxylic acid on the this compound core, followed by nucleophilic attack from an amine-containing linker or heterocycle. This amide bond formation can be achieved through various standard peptide coupling protocols.

Amide Bond Formation Strategies

A prevalent method for synthesizing derivatives of picolinic acids involves the use of coupling agents to facilitate the formation of an amide linkage between the picolinic acid's carboxyl group and a primary or secondary amine. Common coupling reagents used for this purpose include:

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)

EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) .

These reactions are typically carried out in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), and in the presence of a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.

An alternative strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, commonly using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine to form the picolinamide (B142947) derivative.

Attachment of Heterocyclic Moieties via Linkers

In a specific example demonstrating the utility of a closely related isomer, 4-(4-methylpiperazin-1-yl)picolinic acid was utilized in the synthesis of a 53BP1 antagonist. nih.gov This synthesis illustrates a common strategy where the picolinic acid moiety serves as a key building block that is coupled to a larger molecule containing a free amine. The reaction conditions employed are representative of standard amide coupling protocols and are directly applicable to the this compound isomer.

The synthesis involved the reaction of 4-(4-methylpiperazin-1-yl)picolinic acid with an amine-containing fragment in the presence of HBTU, HOAt (1-Hydroxy-7-azabenzotriazole), and DIPEA in DMF. nih.gov This resulted in the formation of the desired amide product in a 49% yield over two steps (deprotection of the amine followed by coupling). nih.gov

Table 1: Example of Amide Coupling with a Picolinic Acid Derivative

Reactant 1Reactant 2Coupling ReagentsBaseSolventProductYieldReference
4-(4-methylpiperazin-1-yl)picolinic acidAmine-containing biphenyl derivativeHBTU, HOAtDIPEADMFAmide-linked 53BP1 antagonist49% nih.gov

This example highlights how the 4-methylpiperazin-1-yl)picolinic acid scaffold can be effectively incorporated into more complex molecules. The piperazine and picolinic acid rings themselves can be considered heterocyclic substituents, and the methodology allows for the connection of this unit to other molecules, which may themselves be heterocyclic.

Further diversification can be achieved by employing a variety of amine-containing linkers and heterocycles in the coupling reaction. The choice of linker can be used to modulate the physicochemical properties of the final compound, such as solubility and conformational flexibility, while the selection of the heterocyclic substituent can be used to explore structure-activity relationships (SAR) by introducing different electronic and steric features. For instance, libraries of compounds can be generated by reacting this compound with a panel of diverse heterocyclic amines, enabling the exploration of its potential in various therapeutic areas.

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Computational Chemistry and Molecular Modeling Studies of 3 4 Methylpiperazin 1 Yl Picolinic Acid

Conformational Landscape Exploration and Molecular Dynamics Simulations

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational flexibility, stability, and interactions of a compound within a biological system. For derivatives containing a 4-methylpiperazinyl moiety, MD simulations have been employed to assess the stability of ligand-protein complexes. plos.org Trajectory studies from such simulations can predict the stability of these complexes, which is crucial for understanding the duration and effectiveness of a potential drug's action. researchgate.net

In the context of 3-(4-Methylpiperazin-1-yl)picolinic acid, MD simulations could elucidate how the molecule behaves in an aqueous environment and within the binding pocket of a target protein. The simulations would reveal the flexibility of the picolinic acid backbone and the piperazine (B1678402) ring, as well as the conformational changes that occur upon binding. The stability of the compound within a binding site, often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, would be a key output. For instance, in simulations of other ligand-protein complexes, stable RMSD values after an initial equilibration period suggest a stable binding mode. plos.org

Furthermore, MD simulations can provide information on the solvent-accessible surface area (SASA), which is a measure of the part of a molecule that is exposed to the solvent. mdpi.com Changes in SASA upon binding can indicate how the ligand is buried within the protein's binding pocket. The radius of gyration (Rg) is another parameter that can be calculated from MD trajectories to describe the compactness of the molecule. mdpi.com These parameters, while not directly reported for this compound, are standard analyses in MD studies that would be critical in evaluating its dynamic behavior and stability in complex with a biological target.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.

For derivatives containing a 4-methylpiperazinyl moiety, docking studies have been instrumental in understanding their binding to various kinases, such as Polo-like kinase 1 (PLK1). nih.gov In such studies, the 4-methylpiperazinyl group has been observed to penetrate into solvent-accessible regions of the binding pocket, suggesting its potential role in forming hydrophilic interactions. nih.gov The picolinic acid scaffold, a pyridine (B92270) carboxylic acid isomer, is also known to be a key structural motif in many enzyme inhibitors. nih.govnih.gov

Table 1: Predicted Binding Affinities of Structurally Related Compounds to Target Proteins This table is illustrative and based on data for analogous compounds, not this compound itself.

Compound Class Target Protein Docking Score (kcal/mol)
Thiazolo[3,2-a]pyridine derivatives α-amylase -7.43
Quinoline thiosemicarbazones Acetylcholinesterase (AChE) Not specified, but potent inhibition observed
Quinoline thiosemicarbazones Butyrylcholinesterase (BChE) Not specified, but potent inhibition observed

Understanding the specific intermolecular interactions between a ligand and its target protein is crucial for rational drug design. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, determine the binding affinity and selectivity of the ligand.

For compounds containing a 4-methylpiperazinyl group, studies have shown that this moiety can be involved in hydrophilic interactions. nih.gov The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the methyl group can participate in hydrophobic interactions. The picolinic acid portion of the molecule, with its carboxylic acid group and pyridine ring, is capable of forming a variety of interactions. The carboxylic acid can form strong hydrogen bonds and electrostatic interactions with basic residues in the active site, such as arginine and lysine. The pyridine ring can engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds to improve their potency. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of the molecules. researchgate.net

While a specific QSAR model for this compound has not been reported, studies on related classes of compounds have successfully used these methods. For example, a 3D-QSAR study was performed on a set of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as PLK1 inhibitors, which included compounds with a 4-methylpiperazinyl moiety. nih.gov These models showed good predictive power and provided insights into the structural requirements for high potency. nih.gov

The development of a QSAR model for a series of compounds including this compound would involve aligning the molecules and calculating various molecular descriptors, such as steric, electrostatic, and hydrophobic fields. These descriptors would then be correlated with the biological activity using statistical methods like partial least squares (PLS). The resulting model could be visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

Table 2: Statistical Parameters of a 3D-QSAR Model for a Series of PLK1 Inhibitors This table is based on a study of analogous compounds and is for illustrative purposes.

Model r²_pred
CoMFA 0.714 0.764
CoMSIA 0.815 0.681

q² is the cross-validated correlation coefficient, and r²_pred is the predictive correlation coefficient for the test set.

A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling is a powerful tool in drug discovery for identifying the key features of a ligand that are responsible for its biological activity.

For a class of PLK-1 inhibitors that includes derivatives with a 4-methylpiperazinyl group, a five-point pharmacophore model was developed. researchgate.net This model included one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature. researchgate.net The 4-methylpiperazinyl moiety in these inhibitors was found to be located in a solvent-accessible region, suggesting its role in hydrophilic interactions. nih.gov

For this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor feature associated with the pyridine nitrogen.

A hydrogen bond donor and acceptor feature from the carboxylic acid group.

A hydrophobic feature from the methyl group on the piperazine ring.

A positive ionizable feature associated with the piperazine nitrogen.

An aromatic feature from the pyridine ring.

Such a model would be invaluable for virtual screening of compound libraries to identify new molecules with a similar activity profile and for guiding the design of new analogs of this compound with improved potency and selectivity.

Investigation of Biological Activities and Underlying Mechanisms in Vitro and Preclinical Studies

Modulation of G-Protein Coupled Receptors (GPCRs)

The structural backbone of 3-(4-Methylpiperazin-1-yl)picolinic acid, which combines a picolinic acid moiety with an N-substituted piperazine (B1678402) ring, suggests a potential for interaction with various biological targets, including the G-protein coupled receptor (GPCR) family. Opioid receptors, a key group within the GPCR family, are involved in a multitude of physiological and behavioral processes. chemrxiv.org Research has increasingly focused on developing ligands with high selectivity for specific opioid receptor subtypes (mu, delta, and kappa) to achieve targeted therapeutic effects. nih.gov

While direct efficacy studies on this compound as a kappa opioid receptor (KOR) antagonist are not extensively documented in publicly available research, its core structure is present in known classes of KOR antagonists. nih.gov The N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine scaffold, for instance, has been identified as a novel class of opioid receptor antagonists. nih.govacs.org KOR antagonists are of significant scientific interest as they have been shown in animal models to have potential antidepressant effects and may block aspects of nicotine (B1678760) withdrawal and prevent the reinstatement of drug-seeking behaviors. nih.gov

The development of selective KOR antagonists aims to modulate the effects of the endogenous KOR agonist dynorphin, which is implicated in the negative affective states associated with stress and drug withdrawal. frontiersin.org Therefore, compounds that can selectively block this receptor are considered promising candidates for new therapeutic strategies against depression, anxiety, and substance use disorders. chemrxiv.org Further investigation into piperazine-containing compounds, such as this compound, is warranted to characterize their potential activity and selectivity at the KOR.

To determine the functional activity of a compound at a GPCR like the kappa opioid receptor, in vitro pharmacological assays are essential. The [35S]GTPγS binding assay is a widely used functional assay that measures one of the earliest events in GPCR activation: the binding of GTP to the Gα subunit of the G-protein. creative-bioarray.comnih.gov

This assay can effectively distinguish between agonists, which stimulate [35S]GTPγS binding, and antagonists, which block agonist-stimulated binding. creative-bioarray.comnih.gov The non-hydrolyzable nature of [35S]GTPγS allows the accumulation of the activated Gα-[35S]GTPγS complex, which can then be quantified. nih.govrevvity.com This method provides crucial pharmacological parameters such as potency (EC50) and efficacy (Emax) for agonists, and affinity (Ke or pA2) for antagonists. nih.govresearchgate.net For compounds like N-substituted piperazine analogues, this assay is used to evaluate their antagonist properties at the KOR and their selectivity relative to mu (μ) and delta (δ) opioid receptors. nih.govacs.org

Table 1: Principles of the [35S]GTPγS Binding Assay

Step Description Purpose
1. Preparation Cell membranes expressing the receptor of interest (e.g., KOR) are prepared. To provide the biological material for the assay.
2. Incubation Membranes are incubated with a KOR agonist (e.g., U69,593), the test compound (potential antagonist), and [35S]GTPγS. nih.gov To stimulate the receptor and allow the test compound to compete and bind.
3. Binding Agonist binding activates the GPCR, causing the associated G-protein to release GDP and bind [35S]GTPγS. nih.gov To measure the level of G-protein activation.

| 4. Measurement | The amount of bound [35S]GTPγS is measured, typically via scintillation counting after separating bound from unbound radioligand. | To quantify the functional response. An antagonist will reduce the agonist-stimulated signal. |

Antimicrobial and Antiviral Activity Profiles

The picolinic acid scaffold is a known bioactive component with documented anti-infective properties. As a metabolite of tryptophan, it plays a role in various biological processes, including the modulation of the immune system and metal ion chelation. the-microbiologist.comnih.gov

Picolinic acid and its derivatives, including metal picolinates, have demonstrated notable antibacterial activity against a range of pathogens. scihub.orgresearchgate.net Studies have shown that piperazine derivatives also possess significant antimicrobial and antifungal properties. researchgate.netnih.govmdpi.com For example, certain 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides have shown potent activity against bacteria such as Listeria monocytogenes and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, various N,N'-disubstituted piperazines have exhibited significant antibacterial effects, particularly against gram-negative strains like Escherichia coli. mdpi.com

The antifungal activity of related structures has also been observed. Synthesized piperazine derivatives were effective against fungal species including Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.net Likewise, certain 3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents and showed moderate activity against Candida species. nih.gov

Table 2: Antimicrobial Activity of Picolinate (B1231196) and Piperazine Derivatives

Compound Class Organism Activity Metric (e.g., MIC) Reference
Zinc Picolinate Bacillus cereus, E. coli, S. aureus MIC: 0.5 mg/mL scihub.orgresearchgate.net
Copper Picolinate S. aureus, P. vulgaris, E. coli MIC: 0.5 mg/mL scihub.orgresearchgate.net
Disubstituted Piperazines Methicillin-resistant S. aureus (MRSA) More potent than ampicillin nih.gov
Disubstituted Piperazines Trichoderma viride High antifungal activity nih.gov

MIC: Minimum Inhibitory Concentration

The anti-infective mechanisms of picolinic acid are closely linked to its function as a metal chelator. Iron is an essential nutrient for nearly all bacteria, required for numerous metabolic processes. researchgate.net Bacteria have evolved sophisticated systems, such as the production of siderophores, to acquire iron from their host. nih.gov Picolinic acid can interfere with this process by chelating iron, thereby limiting its availability to microbial pathogens. nih.gov This disruption of iron assimilation represents a viable strategy for developing antibacterial agents. researchgate.netnih.gov In human cell lines, picolinic acid has been shown to inhibit iron uptake and decrease intracellular ferritin levels, demonstrating its potent iron-chelating activity. nih.gov

In addition to iron, picolinic acid plays a role in the transport and absorption of other essential trace elements. It has been identified as a key zinc-binding ligand in human milk that facilitates the intestinal absorption of zinc. nih.gov This ability to interact with and facilitate the transport of divalent metal ions like zinc could also contribute to its antimicrobial effects by disrupting the delicate balance of metal homeostasis within microbial cells.

Recent research has established picolinic acid as a broad-spectrum inhibitor of enveloped viruses. nih.govnih.gov Preclinical studies have demonstrated its promising antiviral efficacy against significant human pathogens, including SARS-CoV-2 and Influenza A virus (IAV). nih.govnews-medical.net

The primary mechanism of its antiviral action is the inhibition of viral entry into host cells. the-microbiologist.comnih.gov Mechanistic studies have revealed that picolinic acid compromises the integrity of the viral membrane and inhibits the crucial step of virus-cellular membrane fusion. nih.govnih.gov It also appears to interfere with cellular endocytosis, a process that many viruses exploit to gain entry into cells. the-microbiologist.comnih.gov In preclinical animal models, picolinic acid treatment significantly reduced viral load in the lungs, mitigated lung inflammation, and improved survival rates in both SARS-CoV-2 and IAV infections. nih.govnews-medical.net This broad-spectrum activity against multiple enveloped viruses suggests that it targets a common feature of the viral entry process, making it a promising candidate for further development as an antiviral therapeutic. nih.gov

Antineoplastic and Immunomodulatory Investigations

Derivatives of picolinic acid, a class of pyridine (B92270) carboxylic acids, have been investigated for their potential as anticancer and immune-stimulating agents. nih.gov The mechanisms underlying these effects are multifaceted, involving the activation of innate immune responses and direct influences on cancer cell proliferation and survival.

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage, and initiates an immune response. nih.govnih.gov Activation of STING leads to the production of various immunostimulatory molecules that can drive dendritic cell maturation, T cell priming, and natural killer cell activation, ultimately fostering an anti-tumor immune environment. nih.gov

While direct activation of the STING pathway by this compound has not been detailed in available research, related chemical moieties are utilized in strategies targeting this pathway. For instance, polymers end-capped with 1-(3-aminopropyl)-4-methylpiperazine, a structurally similar amine, have been used to create nanoparticles for the delivery of STING agonists. nih.gov This suggests the piperazine group can be a valuable component in developing agents that modulate innate immune signaling. The canonical STING signaling cascade involves its activation by cyclic dinucleotides (CDNs), translocation, and the subsequent phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates STING and interferon regulatory factor 3 (IRF3) to initiate downstream signaling. mdpi.com

A key outcome of STING activation is the robust production of Type I interferons (IFNs), which are central to orchestrating anti-viral and anti-tumor immunity. nih.govnih.gov These interferons activate intracellular antimicrobial programs and shape both innate and adaptive immune responses through the JAK-STAT signaling pathway, leading to the transcription of IFN-stimulated genes (ISGs). nih.gov

Studies on the parent compound, picolinic acid, have demonstrated its role as an activator of macrophage effector functions. nih.gov Research has shown an antagonistic relationship between picolinic acid and interferon-gamma (a Type II IFN) in the regulation of macrophage inflammatory protein production, indicating that picolinic acid and its derivatives can interact with complex cytokine networks. nih.gov This interplay is crucial for regulating inflammatory responses and suggests that derivatives like this compound could potentially modulate interferon-related signaling, a critical aspect of cancer immunotherapy. nih.govyoutube.com

Picolinic acid derivatives have been shown to induce cell death in cancer models through various mechanisms, primarily apoptosis. Apoptosis, or programmed cell death, is a natural process that is often evaded by cancer cells. broadinstitute.org

One study on a novel synthesized derivative of picolinic acid demonstrated its efficacy against human non-small cell lung cancer cells (A549). pensoft.net The compound was found to induce apoptotic cell death, which was confirmed by the observation of fragmented nuclei and the activation of caspases 3, 4, and 9. pensoft.net Interestingly, this apoptotic pathway appeared to be independent of cytochrome c release from the mitochondria, suggesting an intrinsic pathway potentially linked to endoplasmic reticulum stress. pensoft.net This highlights that even within the same chemical family, distinct mechanisms of action can be observed. Other compounds have been shown to induce apoptosis and autophagy simultaneously by suppressing signaling pathways like Akt/mTOR. nih.gov

Table 1: Effects of a Picolinic Acid Derivative on Lung Cancer Cells

Cell Line Assay Finding Mechanism
A549 (Lung Cancer) Cytotoxicity IC₅₀ = 99.93 µM Induces apoptosis
A549 (Lung Cancer) Caspase Activity Activation of caspases 3, 4, and 9 ER stress-mediated pathway

This interactive table summarizes the findings for a specific picolinic acid derivative, not this compound, as detailed in the cited research. pensoft.net

A common strategy for anti-cancer agents is to halt the cell cycle, thereby preventing cancer cell proliferation. scbt.com Cell cycle arrest can occur at various checkpoints, most commonly at the G1/S or G2/M transitions. nih.gov Arrest at these points prevents cells with damaged DNA from dividing and can ultimately lead to apoptosis. nih.govmdpi.com

While specific studies detailing the effect of this compound on cell cycle progression are not prominent, this mechanism is a known feature of other anti-proliferative compounds. For example, some agents induce a reversible G1 phase arrest in cancer cells, synchronizing their growth, while others cause arrest at the G2/M checkpoint, often associated with the generation of reactive oxygen species (ROS). nih.govnih.govmdpi.com The ability to interfere with the cell cycle is a key characteristic of many kinase inhibitors and other therapeutics that target cellular proliferation pathways. scbt.com

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a vital metabolite involved in cellular energy metabolism, redox reactions, and signaling. nih.gov Aberrant NAD+ metabolism has been linked to a variety of disorders, including cancer. nih.gov Picolinic acid is a catabolite of the amino acid L-tryptophan, and the tryptophan-kynurenine pathway is one of the de novo synthesis routes for NAD+. nih.govnih.gov

This biochemical link suggests that picolinic acid and its derivatives could potentially influence cellular NAD+ pools. While direct evidence for this compound is unavailable, the parent structure's position within a major metabolic pathway feeding NAD+ synthesis makes this an area of interest. nih.gov Modulating NAD+ metabolism can impact the activity of NAD+-dependent enzymes like sirtuins and PARPs, which regulate many cellular processes, including stress responses and DNA repair. nih.gov

Enzyme Inhibition and Modulation Studies

The pyridine carboxylic acid scaffold, which includes picolinic acid, is a highly versatile platform in medicinal chemistry for developing enzyme inhibitors. nih.govdovepress.com The specific arrangement of the nitrogen atom and the carboxylic acid group allows for diverse interactions with enzyme active sites.

Compounds containing a piperazine-pyridine core have been identified as potent and selective inhibitors of various enzymes. For example, a study identified 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide as a selective, competitive inhibitor of C1s, a serine protease crucial to the classical complement pathway. researchgate.net This inhibitor binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 µM. researchgate.net Another example is Torin1, a potent and selective mTOR inhibitor, which features a piperazine moiety connected to a phenyl group, demonstrating the utility of this chemical fragment in kinase inhibitor design. mit.edu These examples underscore the potential of the this compound structure as a basis for developing targeted enzyme inhibitors.

Table 2: Enzyme Inhibition by a Related Piperazinyl-Pyridine Analog

Compound Target Enzyme Inhibition Type Affinity (Kd)

This interactive table shows data for an analog compound to illustrate the potential for enzyme inhibition within this chemical class. researchgate.net

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Kinase Inhibition Potentials (ASK1)

Histone Demethylase Inhibition (KDM5B, KDM4A)

Other Enzyme Targets (3HAO)

Inhibition of Mycobacterium tuberculosis ATP Synthase

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Role in Multidrug Resistance (MDR) Reversal

Interaction with Penicillin-Binding Proteins (PBP2a)

There is currently no publicly available scientific literature detailing the direct interaction of this compound with Penicillin-Binding Protein 2a (PBP2a). Research on the inhibition of PBP2a, a key enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA), is an active area of investigation for many compounds. However, specific studies evaluating the binding affinity, inhibitory concentrations (such as IC₅₀ values), or the mechanism of interaction between this compound and PBP2a have not been reported. Therefore, no data is available to suggest its potential as a direct inhibitor of this enzyme.

Chelation and Transport of Metal Ions

Metal Ion Complexation Properties

Picolinic acid and its derivatives are well-known for their chelating properties, forming stable complexes with various metal ions. This ability is attributed to the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, which can coordinate with a metal center. While general studies on picolinate ligands demonstrate their capacity to bind to metal ions such as zinc, copper, and iron, specific research quantifying the metal ion complexation properties of this compound is not available in the current body of scientific literature.

Data regarding the stability constants, coordination geometry, and stoichiometry of complexes formed between this compound and biologically relevant metal ions have not been published. Consequently, a data table of its specific metal ion complexation properties cannot be generated at this time.

Implications for Biological Metal Ion Homeostasis (e.g., Zinc Transport, Zinc Finger Protein Function)

Given the absence of data on the metal ion complexation properties of this compound, its specific implications for biological metal ion homeostasis remain uninvestigated. Picolinic acid itself is a known metabolite of tryptophan and is thought to play a role in the absorption and transport of zinc. It can act as a natural chelator, facilitating the uptake of zinc from the intestine.

However, it is not possible to extrapolate these functions directly to this compound without experimental evidence. The introduction of the 4-methylpiperazin-1-yl group at the 3-position of the picolinic acid scaffold could significantly alter its chelating ability, lipophilicity, and interaction with biological transport systems.

Furthermore, there is no research available on the effects of this compound on the function of zinc finger proteins. These proteins contain zinc-binding domains that are crucial for their structure and function, which includes DNA binding and transcriptional regulation. While compounds that disrupt zinc homeostasis can potentially interfere with zinc finger protein function, no studies have specifically examined this for this compound.

Structure Activity Relationship Sar Studies and Ligand Design

Identification of Key Structural Determinants for Biological Activity

The biological activity of compounds in this class is determined by the interplay of several structural features, primarily the electronic and steric properties of the picolinic acid ring and the conformation and substitution of the piperazine (B1678402) moiety.

The pyridine (B92270) ring of the picolinic acid scaffold is a key interaction domain with biological targets. Its electronic nature and the position of substituents significantly modulate activity. The nitrogen atom in the pyridine ring and the adjacent carboxylic acid group can act as hydrogen bond acceptors and donors, respectively, and can chelate metal ions, which is a property often useful in enzyme inhibition.

The substitution pattern on the pyridine ring directly impacts the molecule's electronic distribution and steric profile. Studies on related picolinic acid-containing compounds have demonstrated that both the type and position of substituents are critical. For instance, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives developed as potential herbicides, the nature and position of substituents on an attached aryl ring significantly influenced the inhibitory activity against Arabidopsis thaliana root growth. nih.govmdpi.com Electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methyl) at different positions on the aryl ring led to a wide range of potencies.

Generally, electron-withdrawing groups can enhance the acidity of the carboxylic acid proton and affect the hydrogen-bonding capabilities of the pyridine nitrogen. Conversely, electron-donating groups can increase the basicity of the pyridine nitrogen. The position of these substituents is also vital; for example, a bulky group at the 6-position (adjacent to the nitrogen) can introduce steric hindrance that may prevent optimal binding to a target protein. nih.govmdpi.com

Table 1: Influence of Pyridine Ring (via Aryl-Pyrazolyl Substituent at C6) on Herbicidal Activity of Picolinic Acid Analogs nih.gov
CompoundR Group on Phenyl RingIC50 (µM) for A. thaliana Root Growth Inhibition
V-1H0.0198
V-22-F0.0051
V-74-F0.0016
V-82-Cl0.0039
V-134-Cl0.0057
V-142-CH30.0121
Picloram (Control)N/A0.0275

The piperazine ring is a common scaffold in medicinal chemistry, often considered a "privileged structure" due to its favorable pharmacokinetic properties and its ability to present substituents in specific vectors. researchgate.net For 3-(4-Methylpiperazin-1-yl)picolinic acid, the piperazine ring serves as a linker and its substituent at the N-4 position is a critical determinant of biological activity.

The conformation of the six-membered piperazine ring, typically a chair conformation, dictates the spatial orientation of the N-substituent. The N-methyl group in the parent compound is a small, hydrophobic group that can influence solubility, lipophilicity, and interactions within a target's binding pocket. SAR studies on various classes of piperazine-containing molecules consistently show that the nature of the N-substituent dramatically affects potency and selectivity. nih.gov

For example, in a series of piperazine-2-carboxylic acid derivatives designed as cholinesterase inhibitors, modifying the N-substituents from benzyl (B1604629) to substituted benzyl groups resulted in significant changes in inhibitory activity (Ki) and selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE). This highlights the sensitivity of the biological target to the size, electronics, and lipophilicity of the group attached to the piperazine nitrogen. nih.gov Replacing the methyl group with larger alkyl groups, aryl groups, or functionalized moieties can lead to enhanced van der Waals interactions, new hydrogen bonds, or, conversely, steric clashes within the binding site.

Table 2: Effect of N-Substituents on Piperazine-2-Carboxylic Acid Derivatives as Cholinesterase Inhibitors nih.gov
CompoundN-SubstituentAChE Ki (µM)BChE Ki (µM)Selectivity Index (BChE/AChE)
4aBenzyl20.06>200>9.97
4b2-Chlorobenzyl14.88182.2012.24
4c4-Chlorobenzyl10.18182.4017.90
4d2-Fluorobenzyl15.22>200>13.14
4e4-Fluorobenzyl12.04170.6014.17

Rational Design of Novel this compound Analogs

Insights from SAR studies are fundamental to the rational design of new analogs with improved therapeutic profiles. This process involves targeted modifications of the lead structure to enhance desired properties while minimizing undesirable ones.

Scaffold modification involves altering the core structure of the molecule. For this compound, this could involve changing either the picolinic acid or the piperazine ring. Bioisosteric replacement is a key strategy in this process, where a functional group is replaced by another group with similar steric and electronic properties to improve the molecule's pharmacodynamic or pharmacokinetic characteristics.

Picolinic Acid Moiety: The carboxylic acid group is a strong hydrogen bond donor and can be ionized at physiological pH, which impacts solubility and cell permeability. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. These replacements can maintain the acidic nature required for target interaction but may offer advantages such as increased metabolic stability or altered pKa. The pyridine ring itself could be replaced by other heteroaromatic systems like pyrimidine, pyrazine, or thiazole (B1198619) to explore different hydrogen bonding patterns and steric interactions.

Piperazine Ring: The piperazine scaffold can be modified to alter its conformational properties or basicity. For instance, it could be replaced with homopiperazine (B121016) (a seven-membered ring) or constrained bicyclic diamines to reduce conformational flexibility, which can sometimes lead to increased potency and selectivity.

Lead optimization is an iterative process of refining a lead compound's structure to achieve a desired balance of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This process is guided by the SAR data obtained from previous rounds of synthesis and testing.

A typical optimization strategy for a molecule like this compound would involve a multiparameter approach:

Potency Enhancement: Systematically modify substituents on both the picolinic acid and piperazine rings to maximize interactions with the biological target. For example, if SAR suggests a hydrophobic pocket near the N-methyl group, analogs with larger alkyl or aryl groups would be synthesized.

Selectivity Improvement: If the compound shows off-target activity, modifications are made to disfavor binding to other targets. For example, introducing steric bulk might prevent binding to a smaller off-target pocket while being tolerated by the primary target.

ADME Profiling: The compound would be evaluated in a panel of in vitro assays (e.g., metabolic stability in liver microsomes, cell permeability, plasma protein binding). If a liability is identified, such as rapid metabolism, the part of the molecule susceptible to metabolic attack would be modified. For instance, replacing a metabolically labile methyl group with a cyclopropyl (B3062369) group.

An example of this iterative process is the optimization of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide M1 antagonists. Researchers systematically varied the N-alkylpiperazine group and the benzamide (B126) portion, guided by SAR, to improve potency and selectivity. nih.gov

Table 3: Lead Optimization of a Piperazine-Based Scaffold for M1 Receptor Antagonism nih.gov
CompoundBenzamide SubstituentN-Alkyl Group on PiperazineM1 IC50 (µM)
63-ClEthyl6.2
8aHEthyl>10
8d4-ClEthyl6.6
8h3-CF3Ethyl0.35
8j3,4-di-FEthyl6.4

Mechanistic Insights Derived from SAR Correlates

SAR data not only guides the design of better drugs but can also provide critical insights into how a compound interacts with its biological target at a molecular level. By correlating specific structural changes with gains or losses in activity, researchers can build a pharmacophore model—a three-dimensional map of the essential features required for biological activity.

For instance, if replacing the N-methyl group with an N-ethyl group consistently increases potency across a series, it suggests the presence of a small hydrophobic pocket that can accommodate the larger group. If converting the carboxylic acid to an ester or amide abolishes activity, it strongly implies that the acidic proton or the carboxylate's ability to form a salt bridge is essential for binding.

In the study of piperazine-2-carboxylic acid derivatives as cholinesterase inhibitors, kinetic studies combined with SAR revealed a competitive mode of inhibition. nih.gov Molecular docking simulations, informed by the SAR data, further elucidated the binding mode, showing that the most potent compounds formed stable interactions with both the catalytic and peripheral anionic sites of the enzymes. This demonstrates how SAR correlates can directly inform our understanding of the mechanism of action. nih.gov

Focused Research on this compound Remains Elusive in Publicly Available Scientific Literature

The scientific community has extensively investigated related compounds, such as derivatives of picolinic acid and various arylpiperazines, for their potential pharmacological applications. These studies often explore how structural modifications influence interactions with biological targets like receptors and enzymes. For instance, research on other isomers, such as 5-(4-methylpiperazin-1-yl)picolinic acid, and other molecules incorporating the piperazine or picolinic acid scaffold, has provided valuable insights into their mechanisms of action. These investigations cover a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.

Furthermore, the conformational flexibility of molecules containing a piperazine ring is a key determinant of their pharmacological response. The ability of the piperazine ring to adopt different conformations (e.g., chair, boat) can affect how the molecule fits into a receptor's binding pocket or an enzyme's active site. The interplay between the rigidity and flexibility of different parts of a molecule is a central theme in rational drug design.

However, without specific studies on this compound, any discussion regarding its specific receptor/enzyme interaction profiles, the impact of its structural modifications, or the role of its conformational flexibility would be speculative. The generation of data tables and detailed research findings, as per the original request, is contingent on the existence of such dedicated research.

It is possible that research on this specific compound exists within proprietary databases of pharmaceutical companies or is part of ongoing, unpublished studies. As the scientific landscape is constantly evolving, information on this compound may become publicly available in the future.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of picolinic acid derivatives is an active area of research, with ongoing efforts to improve efficiency, cost-effectiveness, and environmental sustainability. rsc.org Future synthetic strategies for 3-(4-Methylpiperazin-1-yl)picolinic acid should move beyond traditional multi-step procedures, which may involve harsh reagents and generate significant waste. umsl.eduorgsyn.org

Novel approaches could leverage advancements in catalysis and process chemistry. For instance, the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), has shown promise in synthesizing picolinate (B1231196) derivatives under ambient temperatures and in green solvents like ethanol. rsc.orgnih.gov These methods offer advantages like catalyst recyclability and simplified product purification. researchgate.net Furthermore, exploring one-pot, multi-component reactions could streamline the synthesis by combining several steps, thereby reducing operational complexity and resource consumption. rsc.orgnih.gov The development of flow chemistry processes for the synthesis of this and related compounds could also offer enhanced control over reaction parameters, leading to higher yields and purity.

Table 1: Comparison of Synthetic Approaches for Picolinic Acid Derivatives

Methodology Key Features Potential Advantages for Synthesis Representative References
Catalytic Hydrogenation Reduction of nitropicolinic acid precursors. Established and reliable method. umsl.edu
Permanganate Oxidation Oxidation of α-picoline. Utilizes readily available starting materials. orgsyn.org
Nucleophilic Substitution Displacement of a leaving group on the pyridine (B92270) ring with N-methylpiperazine. Direct and modular approach. nih.gov
MOF-Catalyzed Synthesis Use of heterogeneous nanoporous catalysts (e.g., UiO-66(Zr)). Green conditions, ambient temperature, catalyst recyclability. rsc.orgnih.gov
Sonogashira Coupling Formation of extended picolinic acid structures. Allows for complex structural modifications. umsl.edu

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The therapeutic potential of molecules containing picolinic acid and piperazine (B1678402) scaffolds is vast and well-documented. nih.govresearchgate.net Picolinic acid itself is a metabolite of tryptophan with immunomodulatory and anti-proliferative effects, known to interact with zinc finger proteins (ZFPs). drugbank.comnih.govwikipedia.org Piperazine derivatives are integral to numerous FDA-approved drugs, exhibiting a wide spectrum of activities including anticancer, antidepressant, and anxiolytic effects. researchgate.netnih.gov

For this compound, future research should aim to identify novel biological targets beyond those already associated with its constituent parts. Given that structural analogs show affinity for kinases and histamine (B1213489) receptors, these protein families represent logical starting points for investigation. vulcanchem.com The compound's carboxylic acid group may enable interactions with the active sites of various enzymes, such as peptidases. vulcanchem.com

Potential therapeutic areas for exploration are broad and include:

Oncology: Many kinase inhibitors used in cancer therapy incorporate a piperazine ring to enhance solubility and target affinity. researchgate.netnih.gov Investigating the effect of this compound on cancer-related signaling pathways, like the PI3K/AKT pathway, could reveal new anticancer applications. vulcanchem.com

Neuropharmacology: The arylpiperazine structure is a common feature in drugs targeting central nervous system disorders. nih.gov The anxiolytic-like effects of some picolinamide (B142947) derivatives, potentially mediated through serotonergic (5-HT) systems, suggest that this compound could be explored for anxiety or depressive disorders. nih.gov

Infectious Diseases: Picolinic acid has demonstrated antiviral activity, and other derivatives possess antimicrobial properties. drugbank.comnih.govontosight.ai Screening against a panel of viral and bacterial pathogens could uncover new anti-infective uses.

Table 2: Potential Biological Targets for Future Investigation

Target Class Rationale for Investigation Potential Therapeutic Area
Zinc Finger Proteins (ZFPs) Picolinic acid scaffold is known to disrupt zinc binding, altering protein function. drugbank.comvulcanchem.com Antiviral, Oncology
Protein Kinases Piperazine-containing analogs inhibit kinases involved in cell signaling (e.g., PI3K/AKT, mTOR). vulcanchem.comnih.gov Oncology, Inflammatory Disorders
G-Protein Coupled Receptors (GPCRs) Arylpiperazine derivatives frequently target serotonin (B10506) (5-HT) and other neurotransmitter receptors. nih.gov CNS Disorders (Anxiety, Depression)
Histamine Receptors Structural analogs have shown affinity for these receptors. vulcanchem.com Allergy, Inflammatory Disorders
Metalloenzymes The chelating properties of the picolinic acid moiety could modulate the activity of metal-dependent enzymes. Various

Integration of Multi-Omics and Systems Biology Approaches in Mechanistic Elucidation

To move beyond a one-drug, one-target paradigm, understanding the system-wide effects of this compound is crucial. nih.gov Systems biology integrates diverse datasets to model the complex, interconnected networks that regulate cellular function. semanticscholar.orgmdpi.com Applying these approaches can help elucidate the compound's mechanism of action, predict off-target effects, and identify potential synergistic drug combinations. nih.gov

Future studies should employ a multi-omics strategy:

Chemical Proteomics: To identify the full spectrum of protein targets that bind to the compound within a cell, providing an unbiased view of its interactions. nih.gov

Transcriptomics (e.g., RNA-Seq): To measure changes in gene expression following treatment. This data can be compared to existing databases like the Connectivity Map (CMap) to link the compound's gene expression signature to specific diseases or mechanisms of action. nih.gov

Metabolomics: To analyze how the compound perturbs cellular metabolic pathways, which could be particularly relevant given picolinic acid's role as a tryptophan metabolite. wikipedia.org

By integrating these datasets, researchers can construct network models that map the compound's impact on signaling pathways and cellular processes, offering a holistic understanding of its biological activity. nih.gov

Advanced Computational-Experimental Synergies in Drug Discovery Pipelines

The synergy between computational modeling and experimental validation is essential for accelerating modern drug discovery. mdpi.com For this compound, this integrated approach can guide lead optimization, predict activity, and prioritize experimental testing.

Key synergistic strategies for future research include:

Molecular Docking and Dynamics Simulations: Computational docking can predict the binding poses of the compound within the active sites of potential protein targets (e.g., kinases, GPCRs). nih.gov Molecular dynamics simulations can then be used to assess the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of analogs, 3D-QSAR models can be built to correlate specific structural features with biological activity. nih.gov These models can then guide the design of new derivatives with enhanced potency or selectivity.

AI- and Machine Learning-Driven Discovery: Advanced algorithms can be trained on large datasets of drug-target interactions and high-throughput screening results to predict novel synergistic drug combinations. chemrxiv.orgresearchgate.net For example, an AI model could suggest pairing this compound with other agents to achieve enhanced efficacy in treating complex diseases like cancer. chemrxiv.org

These computational predictions must be iteratively tested and refined through experimental assays (e.g., binding assays, cell-based functional screens) to create a robust and efficient discovery pipeline.

Potential Applications in Coordination Chemistry and Materials Science

Beyond its biomedical potential, the structure of this compound makes it an attractive ligand for applications in coordination chemistry and materials science. Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions due to the presence of the nitrogen atom in the pyridine ring and the carboxylate group, which act as a bidentate chelating agent. wikipedia.orgnih.govresearchgate.net

Future research in this area could focus on:

Development of Metal-Based Imaging Agents: The compound could serve as a ligand to chelate paramagnetic metal ions (e.g., Gd³⁺) for use as magnetic resonance imaging (MRI) contrast agents or to complex with radioisotopes for applications in nuclear medicine (e.g., PET or SPECT imaging). nih.govresearchgate.net

Creation of Novel Materials: The molecule could be used as a building block for constructing metal-organic frameworks (MOFs) or other coordination polymers. The specific properties of these materials (e.g., porosity, catalytic activity, luminescence) would depend on the choice of metal ion and the resulting crystal structure.

Catalysis: Metal complexes of picolinic acid derivatives can act as catalysts in various organic reactions. Investigating the catalytic activity of complexes formed with this ligand could lead to new applications in industrial and synthetic chemistry.

The introduction of the methylpiperazine group adds further coordination sites (the two additional nitrogen atoms), potentially allowing for the formation of more complex, polynuclear structures or enhancing the stability and solubility of the resulting metal complexes. nih.govresearchgate.net

Q & A

(Basic) What synthetic methodologies are recommended for preparing 3-(4-Methylpiperazin-1-yl)picolinic acid, and how can reaction yields be optimized?

Methodological Answer:

  • Key Routes :
    • Nucleophilic Substitution : React picolinic acid derivatives (e.g., 3-chloropicolinic acid) with 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate coupling .
    • Catalytic Coupling : Use transition-metal catalysts (e.g., Pd-based systems) for regioselective C–N bond formation, particularly if steric hindrance is a concern.
  • Optimization :
    • Monitor reaction progress via TLC or HPLC.
    • Increase yield by maintaining anhydrous conditions and optimizing stoichiometry (e.g., 1.2–1.5 equivalents of 4-methylpiperazine).
    • Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

(Basic) Which spectroscopic and chromatographic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm proton environments (e.g., aromatic protons at δ 8.5–7.0 ppm, piperazine methyl at δ 2.3–2.5 ppm) and carbon backbone .
  • Mass Spectrometry (MS-ESI) : Verify molecular ion peaks (e.g., m/z ≈ 263 [M+H]⁺) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>97%) using C18 columns (mobile phase: 0.1% TFA in H₂O/MeCN gradients) .

(Advanced) How does the methylpiperazine substitution on picolinic acid influence its chelation properties and applications in catalysis?

Methodological Answer:

  • Chelation Studies :
    • The pyridine nitrogen and carboxylic acid group enable metal coordination (e.g., Cu²⁺, Fe³⁺), while the methylpiperazine enhances solubility in polar solvents.
    • Compare with analogs (e.g., benzoic acid derivatives) to evaluate steric/electronic effects .
  • Catalytic Applications :
    • Test in asymmetric catalysis (e.g., enantioselective synthesis) using chiral metal complexes.
    • Monitor reaction kinetics via UV-Vis spectroscopy to assess ligand efficiency .

(Advanced) How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Critical Variables :
    • Purity : Screen for impurities (e.g., residual solvents, unreacted precursors) using GC-MS or LC-MS .
    • Assay Conditions : Vary pH, temperature, and solvent systems (e.g., DMSO vs. aqueous buffers) to identify stability-dependent activity .
    • Biological Models : Validate across multiple cell lines or enzymatic assays to rule out model-specific artifacts.
  • Cross-Validation : Replicate studies using standardized protocols (e.g., OECD guidelines) and share raw data for meta-analysis .

(Basic) What protocols ensure high-purity (>97%) crystallization of this compound?

Methodological Answer:

  • Recrystallization : Dissolve crude product in hot ethanol, filter, and cool slowly to induce crystal formation. Monitor purity via HPLC .
  • Column Chromatography : Use silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 → 80:20) for challenging separations .

(Advanced) Can computational models predict the solubility and bioavailability of this compound?

Methodological Answer:

  • Tools : Use in silico platforms (e.g., SwissADME, Schrödinger) to calculate:
    • Log S (ESOL) : Predict aqueous solubility (e.g., −3.5 to −2.5) .
    • TPSA : Estimate membrane permeability (e.g., ~70 Ų suggests moderate bioavailability) .
  • Validation : Compare with experimental solubility in PBS (pH 7.4) and PAMPA assays for intestinal absorption .

(Basic) What storage conditions prevent degradation of this compound?

Methodological Answer:

  • Short-Term : Store at 4°C in airtight, light-protected vials with desiccants .
  • Long-Term : Keep at −20°C under nitrogen atmosphere to prevent oxidation/hydrolysis .

(Advanced) What SAR-driven modifications to the methylpiperazine moiety enhance pharmacological activity?

Methodological Answer:

  • Modifications :
    • N-Methyl Replacement : Substitute with bulkier groups (e.g., ethyl, benzyl) to alter lipophilicity and target binding .
    • Ring Expansion : Test azepane or morpholine analogs for improved CNS penetration .
  • Evaluation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.